2(1H)-Pyridinone, 5,6-dihydro-3-methyl-

Overview

Description

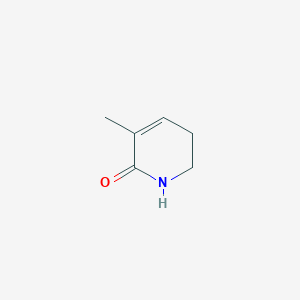

3-methyl-5,6-dihydropyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C6H9NO It is a derivative of pyridinone, characterized by the presence of a methyl group at the third position and a partially saturated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5,6-dihydropyridin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-2-pyridone with hydrogen gas in the presence of a palladium catalyst can yield 3-methyl-5,6-dihydropyridin-2(1H)-one.

Industrial Production Methods

In an industrial setting, the production of 3-methyl-5,6-dihydropyridin-2(1H)-one may involve large-scale hydrogenation processes. These processes typically utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to ensure efficient conversion of the starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5,6-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-methyl-2-pyridone.

Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Substitution: Electrophilic substitution reactions can occur at the methyl group or the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: 3-methyl-2-pyridone.

Reduction: Fully saturated pyridinone derivatives.

Substitution: Various substituted pyridinone derivatives depending on the reagents used.

Scientific Research Applications

3-methyl-5,6-dihydropyridin-2(1H)-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

3-methyl-2-pyridone: Similar structure but lacks the partially saturated ring.

5,6-dihydropyridin-2(1H)-one: Lacks the methyl group at the third position.

3-methylpyridine: Fully unsaturated pyridine ring with a methyl group at the third position.

Uniqueness

3-methyl-5,6-dihydropyridin-2(1H)-one is unique due to its partially saturated ring and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

2(1H)-Pyridinone, 5,6-dihydro-3-methyl- (CAS No. 356796-62-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C7H7NO |

| Molecular Weight | 135.14 g/mol |

| IUPAC Name | 5,6-dihydro-3-methyl-2(1H)-pyridinone |

| Structure | Structure |

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2(1H)-pyridinone derivatives. For instance, a review covering various derivatives demonstrated that many compounds exhibited significant cytotoxic effects against several cancer cell lines. Notably, derivatives showed GI50 values ranging from to against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines .

Case Study:

In a specific study, two derivatives were evaluated for their ability to induce apoptosis in Jurkat cells. Compound 6t was found to be a strong apoptosis inducer at , while compound 6u maintained its potency even at lower concentrations .

Antiviral Activity

The compound has also been identified as a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. Analogous compounds were reported to exhibit effective inhibition against genotype 1 HCV with varying degrees of potency . The mechanism involves binding to the active site of the polymerase, thereby preventing viral replication.

The biological activity of 2(1H)-pyridinone can be attributed to several mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes involved in cancer cell proliferation and viral replication.

- Apoptosis Induction: Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Molecular Interactions: The ability of the compound to form hydrogen bonds and hydrophobic interactions enhances its binding affinity to biological targets such as kinases and polymerases .

Pharmacological Applications

The broad spectrum of pharmacological properties associated with 2(1H)-pyridinone includes:

Properties

IUPAC Name |

5-methyl-2,3-dihydro-1H-pyridin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5-3-2-4-7-6(5)8/h3H,2,4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQKBGXFYDVDNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467140 | |

| Record name | 2(1H)-Pyridinone, 5,6-dihydro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356796-62-8 | |

| Record name | 2(1H)-Pyridinone, 5,6-dihydro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.